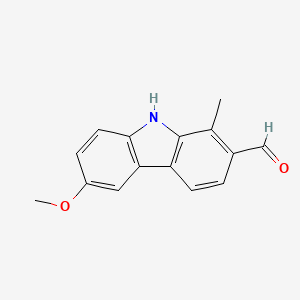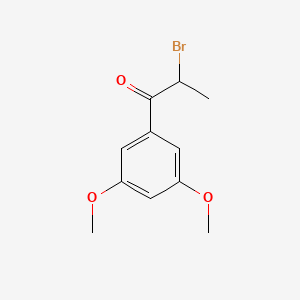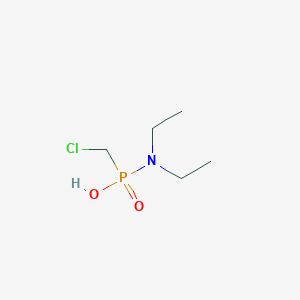![molecular formula C20H34O3 B14478074 5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid CAS No. 72184-14-6](/img/structure/B14478074.png)
5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kolavenolic acid is a diterpenoid compound belonging to the class of prenol lipids. It is a naturally occurring compound found in various medicinal plants. The chemical structure of kolavenolic acid includes a carboxylic acid group and a complex ring system, making it a unique and interesting molecule for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kolavenolic acid can be synthesized through several methods, including the oxidation of diterpenoid precursors. One common synthetic route involves the use of Grignard reagents, which react with carbon dioxide to form the carboxylic acid group. The reaction conditions typically involve low temperatures and anhydrous environments to prevent side reactions .
Industrial Production Methods: Industrial production of kolavenolic acid often involves the extraction from natural sources, such as medicinal plants. The extraction process includes solvent extraction, followed by purification using chromatography techniques. This method ensures the high purity and yield of kolavenolic acid for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Kolavenolic acid undergoes several types of chemical reactions, including:
Oxidation: Kolavenolic acid can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert kolavenolic acid into its corresponding alcohols.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of kolavenolic acid.
Reduction: Alcohol derivatives.
Substitution: Ester and amide derivatives.
Applications De Recherche Scientifique
Kolavenolic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and natural product-based formulations
Mécanisme D'action
The mechanism of action of kolavenolic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The carboxylic acid group plays a crucial role in its binding to target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Kolavenolic acid is compared with other similar diterpenoid compounds, such as:
- 18-oxocleroda-3,13(E)-dien-15-oic acid
- ent-(18-hydroxycarbonyl)-cleroda-3,13(E)-dien-15-oate
- 2-oxo-ent-cleroda-3,13(Z)-dien-15-oic acid
- trans-2-oxo-ent-cleroda-13(Z)-en-15-oic acid
These compounds share similar structural features but differ in their functional groups and biological activities. Kolavenolic acid is unique due to its specific ring structure and carboxylic acid group, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
72184-14-6 |
|---|---|
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
5-[(1S,2R,4aR,8aS)-5-hydroxy-1,2,4a,5-tetramethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H34O3/c1-14(13-17(21)22)8-11-18(3)15(2)9-12-19(4)16(18)7-6-10-20(19,5)23/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/t15-,16+,18+,19-,20?/m1/s1 |
Clé InChI |
KGKQMWYCRSQMPF-ULARDTLWSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@@]1(C)CCC(=CC(=O)O)C)CCCC2(C)O)C |
SMILES canonique |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCCC2(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


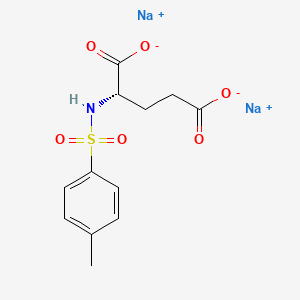
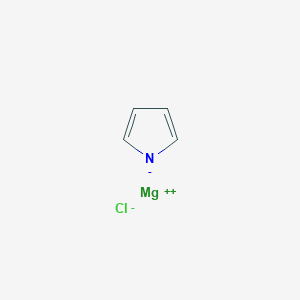

![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)

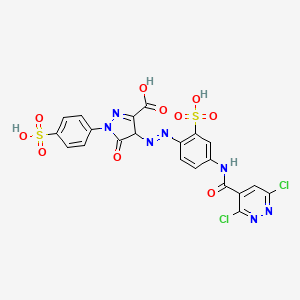
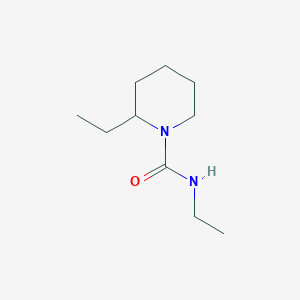
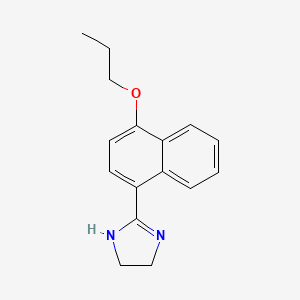
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
